molecular formula C15H27NO2 B12661729 4-(Oxoundecen-1-yl)morpholine CAS No. 27236-35-7

4-(Oxoundecen-1-yl)morpholine

Cat. No.: B12661729
CAS No.: 27236-35-7
M. Wt: 253.38 g/mol
InChI Key: DVSMNBSDFMYNJH-MDZDMXLPSA-N
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Description

4-(Oxoundecen-1-yl)morpholine is an organic compound with the molecular formula C15H27NO2 It is a morpholine derivative, characterized by the presence of an oxoundecenyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxoundecen-1-yl)morpholine typically involves the reaction of morpholine with an appropriate oxoundecenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Oxoundecen-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The oxoundecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(Oxoundecen-1-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxoundecen-1-yl)morpholine involves its interaction with specific molecular targets. The oxoundecenyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the oxoundecenyl group.

    Oxazoline: Another heterocyclic compound with a similar nitrogen-oxygen ring structure.

    Thiazole: A heterocyclic compound with a sulfur atom in place of the oxygen atom in morpholine.

Uniqueness

4-(Oxoundecen-1-yl)morpholine is unique due to the presence of the oxoundecenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

27236-35-7

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

(E)-1-morpholin-4-ylundec-1-en-3-one

InChI

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-15(17)9-10-16-11-13-18-14-12-16/h9-10H,2-8,11-14H2,1H3/b10-9+

InChI Key

DVSMNBSDFMYNJH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCCC(=O)/C=C/N1CCOCC1

Canonical SMILES

CCCCCCCCC(=O)C=CN1CCOCC1

Origin of Product

United States

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